N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Description
N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities This compound features a unique structure with two benzothiazole rings connected by a carbohydrazide linkage, and a fluorine atom at the 6-position of one of the benzothiazole rings
Properties
IUPAC Name |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4OS2/c16-8-5-6-10-12(7-8)23-15(18-10)20-19-13(21)14-17-9-3-1-2-4-11(9)22-14/h1-7H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDHFXCJQKSZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the following steps:
Formation of 6-fluoro-1,3-benzothiazole-2-carbohydrazide: This intermediate can be synthesized by reacting 6-fluoro-1,3-benzothiazole-2-carboxylic acid with hydrazine hydrate under reflux conditions.
Coupling Reaction: The intermediate is then coupled with 2-aminobenzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Core Benzothiazole Formation
The synthesis begins with the preparation of 6-fluoro-1,3-benzothiazole derivatives. Key steps include:
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Electrophilic Fluorination : Introduction of fluorine at the 6-position via electrophilic substitution (e.g., using Selectfluor or F₂ gas under controlled conditions).
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Cyclization : Reaction of 2-aminothiophenol derivatives with carbonyl sources (e.g., CS₂, malononitrile) to form the benzothiazole core .
Carbohydrazide Linkage Formation
The carbohydrazide group is introduced via:
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Hydrazide Coupling : Reaction of 6-fluoro-1,3-benzothiazole-2-carbonyl chloride with 1,3-benzothiazole-2-carbohydrazide in the presence of a base (e.g., triethylamine) under anhydrous conditions .
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Alternative Route : Direct condensation of 6-fluoro-benzothiazole-2-carboxylic acid with hydrazine hydrate under reflux in ethanol .
Nucleophilic Substitution
The fluorine atom at the 6-position enables nucleophilic aromatic substitution (NAS) reactions with amines, alkoxides, or thiols, yielding derivatives with modified electronic properties.
Condensation Reactions
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Knoevenagel Condensation : Active methylene groups in related benzothiazoles react with aldehydes to form α,β-unsaturated derivatives .
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Cycloaddition : Participation in [4+1] cycloadditions with nitriles or isocyanates to form fused heterocycles .
Complexation and Chelation
The carbohydrazide moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), which are explored for catalytic or antimicrobial applications .
Biological Activity Data
While direct data for N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is limited, structurally analogous compounds exhibit:
| Compound Class | MIC (μg mL⁻¹) | Inhibition (%) | Target Pathogen | Reference |
|---|---|---|---|---|
| 2-Amino-6-thiocyanato BT derivatives | 100–250 | 98–99 | M. tuberculosis H37Ra | |
| Fluorinated BT carbohydrazides | 1.35–2.18 μM | >90 | M. tuberculosis |
Spectral Characterization
Key spectroscopic data for related compounds:
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through the condensation of 2-hydrazino-6-fluorobenzothiazole with various acetophenones. This synthetic route allows for the introduction of different substituents, which can modulate biological activity. The characterization of synthesized compounds typically involves techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) to confirm structure and purity.
Biological Activities
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of benzothiazole derivatives, including N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide. In one study, a series of hydrazino derivatives were evaluated for their anti-inflammatory activity using Indomethacin as a reference standard. The results indicated that several compounds exhibited significant inhibition of inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases .
2. Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. The presence of the benzothiazole moiety is known to enhance the efficacy against various bacterial strains. Studies have reported that compounds containing this structure demonstrate notable antibacterial activity, making them candidates for further development in antibiotic therapies .
3. Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer treatment .
Case Study 1: Anti-inflammatory Evaluation
In a study published in the Journal of Advanced Scientific Research, researchers synthesized a series of 2-substituted hydrazino derivatives and evaluated their anti-inflammatory effects. The synthesized compounds were subjected to biological assays where they demonstrated varying degrees of anti-inflammatory activity compared to standard drugs like Indomethacin. The study concluded that specific substitutions on the benzothiazole ring could enhance anti-inflammatory efficacy .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting their potential use as novel antimicrobial agents .
| Compound Name | Activity Type | Reference Standard | Result |
|---|---|---|---|
| This compound | Anti-inflammatory | Indomethacin | Significant inhibition |
| Various Benzothiazole Derivatives | Antimicrobial | N/A | Effective against bacteria |
| Selected Derivatives | Anticancer | N/A | Induced apoptosis |
Mechanism of Action
The mechanism of action of N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell growth.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazole derivatives: These compounds share the benzothiazole core structure and have been studied for similar biological activities.
Benzothiazole-2-carbohydrazide derivatives: Compounds with the carbohydrazide linkage are also known for their antimicrobial and anticancer properties.
Uniqueness
N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is unique due to its dual benzothiazole rings and the presence of a fluorine atom, which may enhance its biological activity and specificity compared to other benzothiazole derivatives. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of the fluoro group enhances its lipophilicity and may influence its biological activity. The structural formula can be represented as:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds derived from the benzothiazole scaffold have shown promising activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens listed by the WHO due to their resistance to conventional antibiotics .
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | Acinetobacter baumannii | Moderate |
| This compound | Pseudomonas aeruginosa | Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies indicate that certain derivatives exhibit pseudo-irreversible inhibition mechanisms, significantly enhancing their therapeutic potential compared to standard drugs like rivastigmine .
| Enzyme | IC50 Value | Comparison to Rivastigmine |
|---|---|---|
| AChE | 0.5 µM | 10x more potent |
| BChE | 0.8 µM | Comparable |
3. Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human cancer cell lines to assess the safety profile of this compound. The results demonstrated that while exhibiting potent enzyme inhibition, the compound also maintained low cytotoxicity levels against normal human cells .
Case Study 1: AChE Inhibition
In a study involving novel derivatives related to this compound, compounds were synthesized and tested for AChE inhibition. The most active derivatives were found to be up to tenfold more effective than rivastigmine in inhibiting AChE activity. This suggests a strong potential for developing new treatments for Alzheimer’s disease.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of benzothiazole derivatives against resistant bacterial strains. The study found that modifications at the benzothiazole moiety significantly impacted the antimicrobial activity, with some derivatives demonstrating effective inhibition against multi-drug resistant strains.
Q & A
Basic: What are the standard synthetic routes for preparing N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide?
Answer:
The compound is synthesized via condensation reactions between hydrazine derivatives and substituted benzothiazole precursors. A typical method involves refluxing 1-(6-fluoro-1,3-benzothiazol-2-yl)hydrazine with a carbonyl-containing reagent (e.g., acetophenone) in methanol for 2 hours. Reaction progress is monitored using TLC, and the product is isolated via precipitation in ice water, followed by recrystallization from ethyl acetate/ethanol (1:1 v/v) to achieve purity . Key parameters include solvent choice, temperature control, and stoichiometric ratios to minimize side products.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography resolves the 3D structure, revealing dihedral angles (e.g., 19.86° between benzothiazole and phenyl rings) and hydrogen-bonding networks (N–H⋯N, C–H⋯F) critical for stability .
- 1H NMR and IR spectroscopy identify functional groups (e.g., N-H stretches at ~3140 cm⁻¹, C=N peaks at ~1621 cm⁻¹) .
- Mass spectrometry (FABMS) confirms molecular weight (e.g., m/z 466 for analogous benzothiazoles) .
Advanced: How do intermolecular interactions influence the compound's crystallographic packing and stability?
Answer:
The crystal lattice is stabilized by a 3D network of hydrogen bonds (e.g., N2A–H1NA⋯N1A, C12B–H12A⋯F1B) and π-π stacking between aromatic rings. These interactions dictate solubility and melting points (e.g., 455–457 K). Computational tools like Mercury or Olex2 model these interactions, aiding in predicting polymorphism or co-crystal formation .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
- Standardize protocols : Use common cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., fluoro vs. methoxy groups) to isolate activity drivers.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus or E. coli.
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 calculations.
- Enzyme inhibition : Fluorescence-based assays (e.g., HIV-1 protease inhibition) using fluorogenic substrates .
Advanced: How can computational modeling optimize derivative design for enhanced bioactivity?
Answer:
- Docking studies (AutoDock Vina) : Predict binding affinities to targets (e.g., EGFR kinase) by analyzing ligand-receptor interactions.
- QSAR models : Relate electronic parameters (HOMO/LUMO energies) to activity using regression analysis.
- Reaction path searching (ICReDD) : Combine quantum chemical calculations (DFT) with experimental data to predict optimal reaction conditions for novel derivatives .
Advanced: What experimental controls are essential to validate synthetic reproducibility?
Answer:
- Reagent purity : Use HPLC-grade solvents and characterize precursors via elemental analysis.
- Reaction monitoring : Track intermediates with LC-MS or in situ IR.
- Crystallization consistency : Control cooling rates and solvent ratios to ensure identical polymorphs .
Basic: What are the key challenges in scaling up synthesis without compromising yield?
Answer:
- Solvent volume reduction : Switch to continuous flow reactors for safer refluxing.
- Byproduct management : Use scavengers (e.g., molecular sieves) to absorb excess reagents.
- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography .
Advanced: How does fluorination at the 6-position impact electronic properties and reactivity?
Answer:
The electron-withdrawing fluoro group:
- Reduces HOMO energy (-8.2 eV vs. -7.5 eV for non-fluorinated analogs), enhancing electrophilicity.
- Influences hydrogen bonding : Fluorine participates in C–H⋯F interactions, altering solubility and crystal packing.
- Modulates bioactivity : Fluorinated derivatives show 2–3× higher potency in HIV-1 protease inhibition assays .
Advanced: What methodologies assess the compound's potential as a photosensitizer in material science?
Answer:
- UV-Vis spectroscopy : Measure absorption maxima (e.g., λmax ~350 nm for π→π* transitions).
- Electrochemical analysis : Determine bandgap via cyclic voltammetry (e.g., Eg = 3.1 eV).
- Photostability tests : Expose to UV light and monitor degradation using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
